Isorhamnetin

Übersicht

Beschreibung

Isorhamnetin is a naturally occurring flavonol, a type of flavonoid, which is found in various plants and plant-derived foodstuffs such as berry juices, wine, onions, and almonds . It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is present as both free this compound or conjugated with glucuronide or sulfate groups . It is also a 3’-methoxylated derivative of quercetin .

Wissenschaftliche Forschungsanwendungen

Isorhamnetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: this compound hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt das mikrobielle Wachstum.

Herz-Kreislauf-Schutz: this compound senkt das Blutfett, schützt Endothelzellen und verhindert Thrombosen.

Xanthinoxidase-Hemmung: Es hemmt Xanthinoxidase, wodurch der Harnsäurespiegel gesenkt und die Nierenfunktion geschützt wird.

Wirkmechanismus

Isorhamnetin is a flavonol that naturally occurs in a variety of plants and is also present in several plant-derived foodstuffs and beverages . It has been the subject of numerous investigations due to its potential health benefits .

Target of Action

This compound’s primary targets include protein kinase B (Akt), mammalian target of rapamycin (mTOR), mitogen-activated protein kinase (MAPK), and MAPK kinase (MEK) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .

Mode of Action

This compound interacts with its targets to modulate their activities. For instance, it inhibits the activities of MEK1 and PI3K , key enzymes in the MAPK/MEK and PI3K/AKT/PKB signaling pathways . This results in the regulation of cell cycle, apoptosis, autophagy, and inhibition of cancer cell invasion and metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the PI3K/AKT/PKB, NF-κB, and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation . Additionally, this compound can alleviate myocardial collagen aggregation and fibrosis in diabetic rats through repressing the TGF-β/Smad signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Once ingested, the majority of the flavonoids, including this compound, reach the colon intact, where they are metabolized by gut microbiota produced enzymes . More detailed studies on the pharmacokinetics of this compound are needed .

Result of Action

The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, and anti-tumor effects . It has shown potential in the management of health alterations, including metabolic syndrome, cancer, and cardiovascular diseases .

Action Environment

The action of this compound can be influenced by environmental factors. Its synthesis in plants is triggered by environmental stressors, including UV radiation . Moreover, the efficacy and stability of this compound can be affected by factors such as its formulation and the individual’s gut microbiota .

Biochemische Analyse

Biochemical Properties

Isorhamnetin has been shown to exhibit a variety of biochemical properties, including antioxidant, anti-inflammatory, and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical effects . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to suppress cell proliferation and metastasis, trigger apoptosis, and arrest the G2/M phase in GBC cells via the inactivation of the PI3K/AKT signaling cascade .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can reduce body weight, food intake, liver weight, liver lipid level, and serum lipid level in high-fat and high fructose diet-fed mice .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound biosynthesis occurs through the phenylpropanoid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that this compound may influence the regulation of lysosomes in macrophages .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Isorhamnetin kann durch den Phenylpropanoid-Weg in Pflanzen synthetisiert werden, der durch Umweltstressoren wie UV-Strahlung ausgelöst wird . Darüber hinaus wurde eine synthetische, kostengünstige Methode zur this compound-Synthese beschrieben, die die Verwendung von Quercetin als Vorläufer umfasst . Das Enzym Quercetin 3-O-Methyltransferase verwendet S-Adenosylmethionin und Quercetin, um S-Adenosylhomocystein und this compound zu produzieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt überwiegend durch Pflanzenextraktion. Die enzymgestützte Extraktion mit überkritischem Fluid ist eine der Methoden, die zur Extraktion von this compound aus Quellen wie Nopal (Opuntia ficus-indica) verwendet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isorhamnetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann auch an Reduktionsreaktionen teilnehmen, was zu seinen entzündungshemmenden Wirkungen beiträgt.

Substitution: Die Methylierung von Quercetin zur Bildung von this compound ist ein Beispiel für eine Substitutionsreaktion.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Als Reduktionsmittel können beispielsweise Natriumborhydrid verwendet werden.

Substitution: S-Adenosylmethionin wird im Methylierungsprozess verwendet.

Wichtigste gebildete Produkte:

Oxidation: Die wichtigsten Produkte sind oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen von this compound.

Substitution: this compound selbst ist ein Produkt der Methylierung von Quercetin.

Vergleich Mit ähnlichen Verbindungen

Isorhamnetin ähnelt anderen Flavonoiden wie Quercetin, Kaempferol und Myricetin. Es ist einzigartig durch seine Methylierung an der 3'-Position, die seine Bioaktivität und Stabilität erhöht .

Ähnliche Verbindungen:

Quercetin: Ein Vorläufer von this compound, bekannt für seine antioxidativen Eigenschaften.

Kaempferol: Ein weiteres Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Wirkungen.

Myricetin: Ein Flavonoid mit starken antioxidativen und krebshemmenden Eigenschaften.

This compound zeichnet sich durch seine verbesserte Bioverfügbarkeit und spezifischen molekularen Zielstrukturen aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Eigenschaften

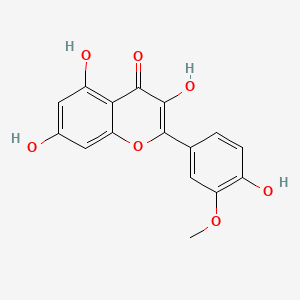

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197379 | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-19-3 | |

| Record name | Isorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 - 314 °C | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.